5-Bromo-2-hydroxynicotinonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxynicotinonitrile typically involves several steps. One common method starts with the bromination of 2-hydroxynicotinonitrile, which is achieved by reacting it with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxynicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group depending on the reagents used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 5-azido-2-hydroxynicotinonitrile, while oxidation with potassium permanganate produces 5-bromo-2-oxonicotinonitrile .
Scientific Research Applications
5-Bromo-2-hydroxynicotinonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-cyanopyridine: Similar in structure but with a chlorine atom instead of a hydroxyl group.
5-Bromo-2-hydroxy-3-pyridinecarbonitrile: Another closely related compound with similar chemical properties.
Uniqueness
5-Bromo-2-hydroxynicotinonitrile is unique due to its specific combination of a bromine atom and a hydroxyl group on the nicotinonitrile scaffold. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Biological Activity
5-Bromo-2-hydroxynicotinonitrile is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 200.01 g/mol. The compound features a bromine atom, a hydroxyl group, and a nitrile group attached to a pyridine ring, which contribute to its unique reactivity and biological interactions.
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Enzyme Inhibition : The presence of the hydroxyl and nitrile groups may allow this compound to interact with various enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of diseases such as cancer and inflammation.
- Receptor Interaction : The compound may also modulate receptor activity, particularly in pathways related to neuropsychiatric disorders.
Antimicrobial Activity
Studies have shown that compounds structurally related to this compound possess antimicrobial properties. For instance, derivatives of nicotinonitriles have been explored for their effectiveness against various bacterial strains. A notable study demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of this compound are under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds similar to this nitrile have been shown to inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways critical for tumor growth .
Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce the production of pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases .
Case Studies and Research Findings
A number of studies have focused on the biological activity of related compounds:
- Antimicrobial Study : A study evaluated the antimicrobial effects of several nicotinonitrile derivatives, including this compound. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed IC values indicating effective inhibition at micromolar concentrations. The compound was noted for its ability to induce apoptosis through caspase activation pathways .
- Inflammation Model : In an animal model of inflammation, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in anti-inflammatory therapies .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Notable Biological Activity |
---|---|---|
This compound | CHBrNO | Antimicrobial, anticancer, anti-inflammatory |
6-Hydroxy-5-nitronicotinonitrile | CHNO | Antimicrobial activity against resistant strains |
5-Nitro-6-hydroxypyridine | CHNO | Anticancer properties through apoptosis induction |
Properties
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTLLSLCDHXNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428392 | |
Record name | 5-Bromo-2-hydroxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405224-22-8 | |
Record name | 5-Bromo-2-hydroxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxynicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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